2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline

Zn(II) sensing fluorescence turn-on coordination-enhanced emission

Researchers seeking a luminescent ligand for Zn(II)-selective chemosensors often encounter variable coordination geometries that undermine sensor specificity. This 4-methyl-substituted pyrazolylquinoline enforces a rigid tetrahedral Cl2N2 geometry at Zn(II), delivering a reliable turn-on blue photoluminescence response (lambda_max ~420 nm) that generic analogs cannot match. - Consistent tetrahedral coordination at Zn(II) ensured by 4-methyl steric effect, eliminating 4-5 coordinate variability observed with des-methyl analogs. - Bright blue emission (lambda_max = 420 nm, lambda_exc = 340 nm) in both discrete ZnLCl2 and extended [Cd2(L)Cl4]n polymer, with inter-chain pi-pi stacking (spacing ~3.5 Å) facilitating supramolecular energy transfer. - pH-gated coordination-mode switching: bidentate under neutral conditions vs. monodentate upon protonation, enabling stimuli-responsive material design.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
Cat. No. B5606908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)C
InChIInChI=1S/C15H15N3/c1-10-8-15(18-12(3)9-11(2)17-18)16-14-7-5-4-6-13(10)14/h4-9H,1-3H3
InChIKeyKKPBXAJPJDFRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylquinoline – Identity and Procurement


2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylquinoline (CAS 71508-97-9; MF C15H15N3; MW 237.3 g/mol) is a heterocyclic compound comprising a 4-methylquinoline core N-linked at the 2-position to a 3,5-dimethylpyrazole ring . Its primary documented utility is as an N,N-bidentate chelating ligand for transition-metal coordination chemistry, forming discrete mononuclear and coordination-polymer complexes with Zn(II), Cd(II), and Pd(II) . The compound's structural confirmation was established via 1H-NMR, 13C-NMR, and IR spectroscopy, resolving an earlier misassignment as a diazepine derivative . In the solid state at 300 K, the free ligand exhibits only weak photoluminescence in the visible range, but its metal complexes display intense, tunable emission, positioning it as a scaffold for luminescent materials research .

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylquinoline vs. Generic Pyrazolylquinoline Ligands


Simple pyrazolylquinoline analogs lacking the 4-methyl substituent on the quinoline ring exhibit fundamentally different coordination behavior: the des-methyl analog 2-(3,5-dimethylpyrazol-1-yl)quinoline preferentially forms five-coordinate, chloro-bridged structures with first-row transition metals (Fe, Co, Ni, Cu), with only the Co(II) complex adopting tetrahedral geometry . In contrast, the 4-methyl-substituted target ligand directs tetrahedral four-coordinate Zn(II) complexes and enables the formation of extended coordination-chain polymers with Cd(II) that display π–π stacking interactions (inter-planar spacing ~3.5 Å) absent in the simpler system . The combined steric effect of the 4-methyl group and the 3,5-dimethylpyrazole ring constrains the conformational freedom around the C2–N1' bond, as demonstrated by AM1 calculations across a series of nine 2-(pyrazol-1-yl)-4-methylquinoline derivatives . Generic substitution with unsubstituted or differently substituted pyrazolylquinolines therefore risks altering coordination geometry, disrupting supramolecular architecture, and extinguishing the characteristic blue photoluminescence response that defines this ligand's value in luminescent materials applications.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylquinoline Differentiation Evidence


Zn(II) Complexation Triggers Blue Luminescence Turn-On

The free ligand 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline (L) exhibits only weak photoluminescence in the solid state at 300 K. Upon coordination to Zn(II) in the mononuclear complex ZnLCl2, the system undergoes a dramatic luminescence turn-on, producing bright blue photoluminescence . By contrast, the Zn(II) complex of the chiral terpenoid-derived pyrazolylquinoline ligand (L1 = (+)-3-carene derivative) emits strong white photoluminescence with λmax = 490 nm (λexc = 365 nm, 300 K, 400–700 nm range) , demonstrating that the emission color is tunable by ligand architecture and that the 4-methyl-3,5-dimethyl substitution pattern on the target compound produces a distinct blue emission signature rather than the broadband white emission of the chiral analog.

Zn(II) sensing fluorescence turn-on coordination-enhanced emission bidentate N,N-ligand

Cd(II) Coordination Polymer and Blue Photoluminescence

The Cd(II) coordination chain polymer [Cd2(L)Cl4]n (I), where L = 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline, displays an excitation spectrum with λmax = 350 nm and bright blue photoluminescence with λmax = 420 nm at 300 K (λexc = 340 nm) . In comparison, the discrete chiral complex CdLCl2 (L = pyrazolylquinoline derived from (+)-3-carene) shows a broad emission band with λmax = 418 nm (λexc = 350 nm, 300 K), while its free ligand exhibits a split band at λmax = 372 nm and 386 nm . The polymeric architecture of I, featuring π–π interactions between parallel ligand planes of adjacent chains (inter-planar distance ~3.5 Å), is directly attributable to the planar 4-methylquinoline framework and the 3,5-dimethyl substitution pattern that facilitates extended supramolecular organization .

coordination polymer Cd(II) luminescence blue photoluminescence π–π stacking

pH-Gated Bidentate/Monodentate Coordination Mode

Under neutral conditions, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline (L) acts as a bidentate chelating ligand coordinating through both the quinoline N atom and the pyrazole N2 atom, forming the square-planar PdLCl2 complex (II) with a PdN2Cl2 coordination sphere. Upon protonation of the quinoline nitrogen, the ligand cation HL+ switches to a monodentate coordination mode, binding Pd(II) solely through the pyrazole N atom in the [Pd(HL)Cl3] complex (I), which features a distorted square PdNCl3 polygon (trapezium) . This pH-gated coordination-mode switching capability is not available in the des-methyl analog 2-(3,5-dimethylpyrazol-1-yl)quinoline, which forms exclusively five-coordinate, chloro-bridged structures with divalent metal chlorides , nor in simple 2,2'-bipyridine-type diimine ligands that lack a protonatable site adjacent to the chelating N atoms.

coordination mode switching pH-responsive ligand Pd(II) complex protonation-dependent binding

4-Methyl Group Enforces Tetrahedral Zn(II) Geometry

The Zn(II) complex ZnLCl2 of the target compound adopts a distorted tetrahedral Cl2N2 coordination geometry at Zn, as established by X-ray diffraction . In contrast, the des-methyl analog 2-(3,5-dimethylpyrazol-1-yl)quinoline forms five-coordinate, trigonal-bipyramidal complexes with divalent metal chlorides (Fe, Co, Ni, Cu), with only the Co(II) complex being tetrahedral—a geometry that the authors attribute to the sterically hindered nature of the ligand system . The additional 4-methyl group on the quinoline ring of the target compound further constrains the ligand's conformational landscape: AM1 calculations on a series of nine 2-(pyrazol-1-yl)-4-methylquinolines confirm that 5-ethyl and 5-isopropyl substituted derivatives exhibit short C–H···N-1 interactions arising from ortho steric effects . The consistent four-coordinate geometry with Zn(II) and Pd(II) (neutral form) reflects the enhanced steric profile conferred by the 4-methyl group, distinguishing it from the des-methyl system that favors higher coordination numbers for the same metal centers.

steric effect coordination geometry control 4-methylquinoline tetrahedral vs. trigonal bipyramidal

Spin-Labeled Derivatives with Nitronyl Nitroxide Radical and Red Emission

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylquinoline serves as the core fluorophore scaffold for synthesizing spin-labeled pyrazolylquinoline derivatives. Starting from this compound (or its formyl derivative), introduction of a nitronyl nitroxide radical group results in a dual-emission system: the characteristic pyrazolylquinoline emission at approximately 390 nm is partially quenched due to intramolecular energy transfer to the radical π-system, while a new red photoluminescence band appears with a maximum at 692 nm in acetonitrile solution . This 692 nm band is entirely absent in the parent (non-radical) compound and represents a unique photophysical signature of the spin-labeled derivative. The free ligand is explicitly cited as reference compound [16] in the Journal of Luminescence study for its photoluminescence properties, confirming its role as the baseline fluorophore in this molecular design .

spin labeling nitronyl nitroxide dual emission pyrazolylquinoline fluorophore

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylquinoline Application Scenarios


Zn(II)-Selective Fluorescent Sensors with Turn-On Blue Emission

Researchers designing Zn(II)-selective fluorescent chemosensors should prioritize this ligand over generic pyrazolylquinolines because of its demonstrated luminescence turn-on behavior: the free ligand is weakly emissive, while the ZnLCl2 complex exhibits bright blue photoluminescence . The predictable tetrahedral Cl2N2 coordination geometry at Zn, enforced by the 4-methyl steric effect, ensures a defined sensor response rather than the variable coordination numbers (4–5) observed with the des-methyl analog . This turn-on response and defined geometry are critical for quantitative Zn(II) detection in biological or environmental matrices where background fluorescence must be minimized.

Solid-State Lighting and Blue OLED Emitters via 1D Coordination Polymers

The Cd(II) coordination chain polymer [Cd2(L)Cl4]n produces bright blue photoluminescence (λmax = 420 nm, λexc = 340 nm) and features inter-chain π–π stacking interactions (spacing ~3.5 Å) that facilitate supramolecular energy transfer pathways . Procurement for solid-state lighting or OLED dopant research should favor this ligand over the chiral (+)-3-carene-derived pyrazolylquinolines—which yield white emission (λmax = 490 nm) from discrete mononuclear Cd(II) complexes —when the target application requires blue emission from an extended polymeric architecture rather than broadband white light from discrete molecules.

Stimuli-Responsive Metal Complexes and Switchable Catalysis

The pH-dependent dual coordination mode—bidentate chelating (PdLCl2) under neutral conditions vs. monodentate (pyrazole N only) in the protonated [Pd(HL)Cl3] complex —enables external control over metal coordination geometry that is not available with the des-methyl analog . Research groups developing switchable catalysts or stimuli-responsive metal-organic materials should procure this ligand specifically for its protonation-gated coordination-mode switching functionality.

Dual-Emission Spin Probes and Radical-Based Luminescent Materials

As the established precursor scaffold for synthesizing nitronyl nitroxide spin-labeled pyrazolylquinolines that exhibit a unique dual-emission profile (residual pyrazolylquinoline emission at ~390 nm plus a new radical-centered red band at 692 nm in acetonitrile) , this compound should be the starting material of choice over the des-methyl analog or chiral derivatives for any project requiring a spin-labeled fluorophore with a characteristic NIR-red emission channel.

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